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molecular formula C9H13N3O3 B8290681 6-Isopropoxy-2-methylamino-3-nitropyridine

6-Isopropoxy-2-methylamino-3-nitropyridine

Cat. No. B8290681
M. Wt: 211.22 g/mol
InChI Key: DMTHOFXZDRHJDF-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation was repeated, except that 6.00 g of 6-chloro-2-methylamino-3-nitropyridine (prepared as described in Preparation 66), 1.54 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.7 ml of isopropanol and 150 ml of dimethylformamide were used. After working up the product as described in Preparation 88, the resulting crude product was crystallized by trituration with isopropanol, to give 6.10 g of the title compound, melting at 75°-76° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.[H-].[Na+].[CH:15]([OH:18])([CH3:17])[CH3:16]>CN(C)C=O>[CH:15]([O:18][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1)([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation
CUSTOM
Type
CUSTOM
Details
as described in Preparation 88
CUSTOM
Type
CUSTOM
Details
the resulting crude product was crystallized by trituration with isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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